N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the 1,3-benzodioxole and dimethoxy groups enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is Aldehyde Dehydrogenase-2 (ALDH2) . ALDH2 is an allosteric tetrameric enzyme that plays a crucial role in regulating mitophagy .
Mode of Action
This compound, also known as Alda-1, activates ALDH2 . This activation leads to an increase in the activity of the wild-type enzyme and a significant fold increase in the activity of a mutant enzyme . The activation of ALDH2 by Alda-1 results in changes at the cellular level, including cell cycle arrest at the S phase and the induction of apoptosis in certain cancer cells .
Biochemical Pathways
The activation of ALDH2 by Alda-1 affects the PINK1/Parkin signaling pathway . This pathway is involved in the regulation of mitophagy, a vital form of autophagy for damaged mitochondria . By activating ALDH2, Alda-1 inhibits mitophagy through the PINK1/Parkin signaling pathway .
Pharmacokinetics
Studies on similar compounds suggest that it may have a rapid blood clearance
Result of Action
The activation of ALDH2 by Alda-1 results in several molecular and cellular effects. It causes cell cycle arrest at the S phase and induces apoptosis in certain cancer cells . Additionally, Alda-1 reduces oxidative stress, as indicated by increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels . It also reduces neutrophil infiltration and expressions of inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-4-quinazolinone with 1,3-benzodioxol-5-ylmethylamine under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often involve temperatures ranging from 60°C to 120°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product. Solvent recovery and recycling are also employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole or quinazoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Alda-1: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, a potent and selective agonist of aldehyde dehydrogenase 2 (ALDH2).
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity, targeting microtubules and inducing apoptosis in cancer cells.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-quinazolinamine is unique due to its specific structural features that confer high binding affinity and selectivity for certain enzymes. Its dual functionality, combining the properties of benzodioxole and quinazoline, makes it a versatile compound in various research fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-22-15-6-12-13(7-16(15)23-2)20-9-21-18(12)19-8-11-3-4-14-17(5-11)25-10-24-14/h3-7,9H,8,10H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDUDNNZMEMBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325484 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
150450-66-1 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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